molecular formula C19H18N4O7 B117586 Futalosine CAS No. 210644-32-9

Futalosine

Cat. No. B117586
CAS RN: 210644-32-9
M. Wt: 414.4 g/mol
InChI Key: VEDWXCWBMDQNCV-SCFUHWHPSA-N
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Description

Futalosine is a member of inosines and a natural product found in Streptomyces . It has a molecular formula of C19H18N4O7 and a molecular weight of 414.4 g/mol .


Synthesis Analysis

Futalosine is synthesized from inosine . The process involves the addition of the adenosyl radical to the double bond of 3-[(1-carboxyvinyl)oxy]benzoic acid .


Molecular Structure Analysis

The IUPAC name of Futalosine is 3-[3-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]propanoyl]benzoic acid . The InChI and SMILES strings provide more details about its molecular structure .


Chemical Reactions Analysis

Futalosine is involved in the biosynthesis of menaquinone, an essential cofactor in the electron-transfer pathway for bacteria . It is synthesized from chorismate using either the well-known canonical pathway or the futalosine pathway .


Physical And Chemical Properties Analysis

Futalosine has a molecular weight of 414.4 g/mol . More detailed physical and chemical properties may be available in specialized databases or literature.

Scientific Research Applications

Menaquinone Biosynthesis in Prokaryotes

Futalosine is a key intermediate in the alternative menaquinone biosynthetic pathway, known as the futalosine pathway . This pathway is crucial for electron transfer during respiration in prokaryotic bacteria, especially those lacking the classical menaquinone biosynthetic pathway. The futalosine pathway has been identified in a broad taxonomic range of organisms, including some archaea and bacteria, suggesting its ancient origin and fundamental role in microbial metabolism .

Evolutionary Significance

The futalosine pathway is believed to have played a significant role in menaquinone biosynthesis during early prokaryote evolution. It is found in a broader taxonomic range of organisms compared to the classical pathway and is present in both aerobic and anaerobic prokaryotes. This suggests that the futalosine pathway could be more ancient, possibly predating the classical pathway in evolutionary history .

Antibiotic Target

Futalosine’s involvement in the unique menaquinone biosynthesis pathway makes it a potential target for developing antibiotics. For instance, Helicobacter pylori, which causes stomach cancer, utilizes the futalosine pathway. Identifying inhibitors of this pathway, like pulvomycin, could lead to specific treatments for H. pylori infections without affecting beneficial intestinal bacteria that use the canonical pathway .

Enzyme Functionality and Inhibition

The enzyme futalosine hydrolase, which participates in the futalosine pathway, has been studied for its unique substrate specificity and reaction mechanisms. Understanding the enzymatic properties of futalosine hydrolase can provide insights into the development of specific inhibitors that can disrupt the pathway, offering a novel approach to antibiotic therapy .

Biosynthetic Pathway Diversity

Futalosine is part of a recently discovered alternative pathway for menaquinone biosynthesis. This discovery has broadened our understanding of biosynthetic diversity among microorganisms. It highlights the potential for discovering new pathways and compounds that could have applications in biotechnology and pharmaceuticals .

Mechanism of Action

Target of Action

Futalosine primarily targets the menaquinone biosynthesis pathway in prokaryotes . Menaquinone, also known as Vitamin K2, is an essential component of the electron-transfer system in these organisms . The key enzyme involved in the futalosine pathway is MqnB , which converts futalosine into dehypoxanthinyl futalosine (DHFL) .

Mode of Action

Futalosine’s mode of action involves its conversion into DHFL by the enzyme MqnB . This conversion is a crucial step in the biosynthesis of menaquinone . In some bacteria, such as Helicobacter pylori, a variant of futalosine known as aminodeoxyfutalosine (which has adenine instead of hypoxanthine in futalosine) is directly converted into DHFL by MqnB .

Biochemical Pathways

Futalosine is part of an alternative pathway for menaquinone biosynthesis known as the futalosine pathway . This pathway operates alongside the classical menaquinone pathway in some bacteria . The futalosine pathway involves the conversion of chorismate into 1,4-dihydroxy-6-naphthoate by four enzymes encoded by mqnABCD .

Pharmacokinetics

It’s known that futalosine is a crucial intermediate in the biosynthesis of menaquinone, an essential component of the electron-transfer system in prokaryotes .

Result of Action

The conversion of futalosine into DHFL by MqnB is a critical step in the biosynthesis of menaquinone . This process contributes to the production of menaquinone, which plays a vital role in the electron-transfer system of prokaryotes .

Action Environment

The futalosine pathway is found in a broad range of prokaryotes, including both aerobic and anaerobic organisms . It’s thought to have evolved earlier than the classical menaquinone pathway . The futalosine pathway is particularly important in certain bacteria, such as Helicobacter pylori, which causes stomach cancer . As most beneficial intestinal bacteria use the canonical pathway for menaquinone biosynthesis, the futalosine pathway is a potential target for the development of specific anti-H. pylori drugs .

properties

IUPAC Name

3-[3-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]propanoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O7/c24-11(9-2-1-3-10(6-9)19(28)29)4-5-12-14(25)15(26)18(30-12)23-8-22-13-16(23)20-7-21-17(13)27/h1-3,6-8,12,14-15,18,25-26H,4-5H2,(H,28,29)(H,20,21,27)/t12-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDWXCWBMDQNCV-SCFUHWHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)CCC2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)CC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438759
Record name futalosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

210644-32-9
Record name futalosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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